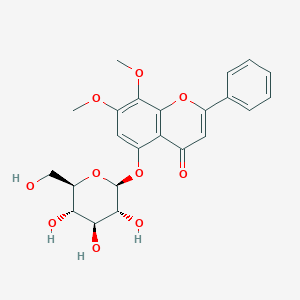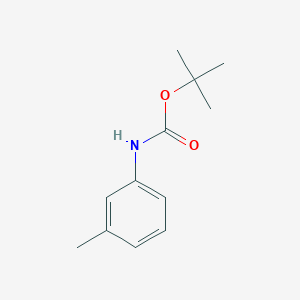
9,10-Dibromo-2-methylanthracene
Overview
Description
9,10-Dibromo-2-methylanthracene is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of two bromine atoms at the 9 and 10 positions and a methyl group at the 2 position on the anthracene ring. This compound is of significant interest due to its unique photophysical properties and its applications in various fields such as organic electronics and materials science .
Mechanism of Action
Target of Action
Anthracene derivatives, including 9,10-dibromo-2-methylanthracene, are known to have interesting photophysical, photochemical, and biological properties . They are often used in the development of organic materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymeric materials .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. Anthracene derivatives are known for their photophysical properties . When exposed to light, these compounds can absorb photons and transition from a ground state to an excited state. This property makes them useful in applications like OLEDs .
Biochemical Pathways
Anthracene derivatives are known to interact with various biochemical pathways due to their photophysical properties .
Pharmacokinetics
It’s known that the compound is a solid at 20°c and has a melting point between 141.0 to 145.0 °C . These properties may affect its bioavailability.
Result of Action
Due to its photophysical properties, it may cause changes in cellular processes when exposed to light .
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature. Its photophysical properties mean that its activity can be modulated by light exposure . Additionally, its solid state and specific melting point suggest that temperature could also influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
9,10-Dibromo-2-methylanthracene can be synthesized through the bromination of 2-methylanthracene. The bromination reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient purification techniques such as distillation and chromatography is crucial in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
9,10-Dibromo-2-methylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki and Stille coupling reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form anthraquinone derivatives.
Common Reagents and Conditions
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Reduction: Typically employs strong reducing agents like LiAlH4 in anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted anthracene derivatives depending on the reagents used.
Reduction Products: 2-methylanthracene.
Oxidation Products: Anthraquinone derivatives.
Scientific Research Applications
9,10-Dibromo-2-methylanthracene has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electroluminescent properties.
Materials Science: Employed in the synthesis of advanced materials for photophysical studies and photon-upconversion systems.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Chemical Synthesis: Serves as a precursor for the synthesis of various organic compounds and intermediates.
Comparison with Similar Compounds
Similar Compounds
9,10-Dibromoanthracene: Lacks the methyl group at the 2 position, resulting in different photophysical properties.
9,10-Dimethylanthracene: Substituted with methyl groups at the 9 and 10 positions, leading to higher fluorescence quantum yields.
2-Methylanthracene: Does not have bromine atoms, making it less reactive in substitution reactions.
Uniqueness
9,10-Dibromo-2-methylanthracene is unique due to the combination of bromine atoms and a methyl group, which imparts distinct photophysical properties and reactivity. This makes it a valuable compound for specialized applications in organic electronics and materials science.
Properties
IUPAC Name |
9,10-dibromo-2-methylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDNWMMKRSTYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)









